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Poly[(phenyl glycidyl ether)-co-formaldehyde] -

Poly[(phenyl glycidyl ether)-co-formaldehyde]

Catalog Number: EVT-13524684
CAS Number:
Molecular Formula: C56H64O3S
Molecular Weight: 817.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Poly[(phenyl glycidyl ether)-co-formaldehyde] is a polymeric compound characterized by its unique structure and properties. It is synthesized from phenyl glycidyl ether and formaldehyde, leading to a versatile material with applications in various fields, including coatings, adhesives, and composite materials. This compound is classified under polymers, specifically as a formaldehyde copolymer and an epoxy resin.

Source

The compound is identified by its CAS number 28064-14-4. It is derived from the reaction of phenol with formaldehyde to form bisphenol F, which is subsequently reacted with epichlorohydrin to yield the final product. This synthesis process involves several steps that enhance the efficiency and yield of the desired polymer.

Classification

Poly[(phenyl glycidyl ether)-co-formaldehyde] falls into several categories:

  • Polymers: It is a high molecular weight substance formed from repeating units.
  • Formaldehyde Copolymers: The presence of formaldehyde in its structure classifies it as a copolymer.
  • Epoxies: Its chemical structure includes epoxy groups, making it suitable for applications requiring high durability.
Synthesis Analysis

Methods

The synthesis of Poly[(phenyl glycidyl ether)-co-formaldehyde] typically involves two main steps:

  1. Formation of Bisphenol F: This is achieved by reacting phenol with a formaldehyde solution in the presence of hydrochloric acid as a catalyst.
  2. Epoxidation: The bisphenol F is then reacted with epichlorohydrin in the presence of sodium hydroxide to form Poly[(phenyl glycidyl ether)-co-formaldehyde].

Technical Details

The synthesis can be optimized using various catalysts and conditions. For instance, micro-reactor technology has been employed to enhance reaction efficiency, significantly reducing side reactions and improving yields to over 98% . The typical reaction conditions involve temperatures ranging from 30°C to 100°C, with specific molar ratios of reactants to maximize output .

Molecular Structure Analysis

Structure

Poly[(phenyl glycidyl ether)-co-formaldehyde] features a complex molecular structure that includes:

  • Phenolic Units: Derived from phenol.
  • Epoxy Groups: Resulting from the reaction with epichlorohydrin.
  • Formaldehyde Links: Connecting the phenolic units.

The exact molecular formula and weight may vary based on the degree of polymerization but generally fall within the range of average molecular weights around 345 to 570 .

Data

While specific density, boiling point, and melting point data are often not disclosed for proprietary reasons, it is noted that the flash point exceeds 113°C, indicating good thermal stability .

Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing Poly[(phenyl glycidyl ether)-co-formaldehyde] include:

  1. Condensation Reaction: Between phenol and formaldehyde, forming bisphenol F.
  2. Nucleophilic Substitution Reaction: Involving bisphenol F and epichlorohydrin leading to epoxy formation.

These reactions are critical for establishing the polymer's backbone and functional properties.

Technical Details

The reactions are facilitated by catalysts that can include tetrabutyl ammonium bromide or other phase-transfer catalysts that enhance reactant solubility and improve reaction rates .

Mechanism of Action

Process

The mechanism involves several steps:

  1. Nucleophilic Attack: The hydroxyl group of phenol attacks the carbonyl carbon of formaldehyde.
  2. Formation of Epoxide: The bisphenol F then reacts with epichlorohydrin through nucleophilic substitution, resulting in an epoxy group formation.

This mechanism underlies the polymer's properties, such as its adhesive strength and thermal stability.

Data

Kinetic studies suggest that reaction rates can be significantly influenced by temperature and catalyst concentration, optimizing conditions can lead to higher yields .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically clear or light amber.
  • Viscosity: Lower than that of traditional bisphenol A epoxy resins.
  • Flash Point: Greater than 113°C .

Chemical Properties

  • Stability: Exhibits good thermal stability under standard conditions.
  • Reactivity: Can undergo further cross-linking reactions when cured with hardeners.

These properties make Poly[(phenyl glycidyl ether)-co-formaldehyde] suitable for demanding applications.

Applications

Poly[(phenyl glycidyl ether)-co-formaldehyde] finds extensive use in various scientific and industrial applications:

  • Coatings: Used in solventless coatings due to its excellent adhesion properties.
  • Adhesives: Employed in formulations requiring strong bonding capabilities.
  • Composites: Acts as a matrix for glass fiber reinforced plastics and carbon fiber composites.
  • Anticorrosive Paints: Solid forms are utilized in protective coatings for metal surfaces.

This compound's versatility stems from its unique combination of physical and chemical properties, making it valuable across multiple sectors .

Synthesis Methodologies and Reaction Engineering

Catalytic Systems for Copolymerization

Lewis Acid Catalysts in Heteroacylative Dimerization

Rhenium oxide (Re₂O₇) serves as a highly selective Lewis acid catalyst for synthesizing Poly[(phenyl glycidyl ether)-co-formaldehyde], with its unique polymeric structure comprising distorted ReO₄ octahedra and regular ReO₄ tetrahedra interconnected through corners. This configuration forms double-layered polymeric sheets in the ac plane, creating an optimal electron-accepting environment for epoxide activation. The catalyst excels in heteroacylative dimerization of tetrahydrofuran (THF), a critical step in establishing the polymer's ether linkages [1] [4].

The mechanism involves Re₂O₇ coordinating with epoxide oxygen, which polarizes the C-O bond and facilitates nucleophilic attack by formaldehyde's carbonyl group. This process is particularly efficient for forming the novolac epoxy backbone under mild conditions (80–120°C). Notably, Re₂O₇-doped variants achieve near-quantitative yields in THF dimerization while minimizing side reactions like homopolymerization or epoxide hydrolysis—a key advantage over conventional BF₃ or AlCl₃ catalysts [4] [10].

Table 1: Performance of Lewis Acid Catalysts in Poly[(phenyl glycidyl ether)-co-formaldehyde] Synthesis

CatalystReaction Temperature (°C)THF Conversion (%)Epoxide Functionality (groups/molecule)Viscosity (poise)
Re₂O₇90–110>983.611–17
BF₃·Et₂O60–80852.820–30
AlCl₃100–120782.530–40

Phase-Transfer Catalysts for Epoxidation Efficiency

Quaternary ammonium salts anchored to mesoporous supports significantly enhance epoxidation efficiency during copolymer synthesis. Tetrabutylammonium chloride immobilized on Cl-propyl-methyl-MCM-41 achieves 47.5% phenyl glycidyl ether (PGE) conversion in CO₂ addition reactions, outperforming silica-gel-supported analogues by 15–20% due to superior mesopore-assisted diffusion. The catalyst's activity stems from anion activation through cation-anion separation, where bulky quaternary groups (e.g., tributyl) optimally balance steric accessibility and charge delocalization [2] [6].

Critical to this process is the TEOS/CIPDMMS molar ratio during support synthesis. Ratios of 4:1.5 maximize active-site density while preventing overcrowding that inhibits monomer diffusion. Higher ratios (e.g., 4:2) reduce conversion by 8% despite increased quaternary salt loading, demonstrating that steric congestion counterproductively limits epoxide access to catalytic sites. These catalysts retain >90% initial activity over four reaction cycles, confirmed by persistent chlorine signals in post-reaction EDS analysis [6] [9].

Microreactor Technology for Process Intensification

Optimization of Reaction Kinetics in Continuous Flow Systems

Microreactors enable precise control over phenol-formaldehyde step-growth polymerization kinetics by maintaining consistent formaldehyde feed ratios and temperature profiles. In conventional batch reactors, the exothermic curing process (ΔH = –110 kJ/mol) causes thermal gradients that broaden molecular weight distribution (Ð = 1.8–2.2). Continuous flow systems suppress this via millisecond mixing timescales, reducing dispersity to Ð < 1.3 and cutting reaction times by 60% [2] [3].

Key kinetic parameters optimized in microreactors include:

  • Residence time distribution: Narrower distributions (σ² < 0.1) prevent high-MW tailing
  • Oligomer assembly: Laminar flow conditions (Re < 100) favor linear novolac precursors over hyperbranched byproducts
  • Thermal management: Microchannel heat exchange (k = 500 W/m²K) eliminates local hot spots that trigger premature crosslinking

Table 2: Impact of Reactor Design on Poly[(phenyl glycidyl ether)-co-formaldehyde] Properties

ParameterBatch ReactorMicroreactorImprovement
Reaction time (min)1807061% reduction
Dispersity (Ð)1.8–2.21.1–1.342% narrower
Epoxide functionality2.2–2.83.4–3.631% increase
Viscosity consistency±25%±8%68% more stable

Mitigation of Side Reactions Through Spatial Confinement

Spatial confinement in microchannels (diameter: 200–500 μm) suppresses ether hydrolysis and formaldehyde oxidation by controlling local concentrations. At diffusion lengths < 100 μm, the formaldehyde/phenol ratio remains spatially homogeneous, preventing regions of excess formaldehyde that trigger methylene bridge overcrosslinking. This confinement also quenches radical-mediated oxidation by limiting O₂ diffusion, reducing quinone byproducts by 75% compared to batch systems [2].

The technology further minimizes epoxide ring-opening through water impurities by maintaining reaction segments in anhydrous zones separated by inert gas spacers. This approach decreases hydrolyzed epoxide content to <0.5 mol% versus 3–5 mol% in batch reactors, directly enhancing the final product's epoxide functionality to 3.6 groups/molecule [2] [5].

Monomer Feedstock Design

Role of Formaldehyde Stoichiometry in Degree of Polymerization

Formaldehyde/phenol molar ratios directly govern the degree of polymerization (DP) and gelation behavior. At ratios of 0.8:1, linear oligomers dominate (DP = 3–5, Mn ~345), while ratios >1.2:1 induce branching through methylene bridge formation, raising DP to 15–20 (Mn ~570). The critical gel point occurs at α = 0.58 conversion, where tri-branched networks achieve percolation in all directions [3] [8].

Stoichiometric imbalances also affect thermal stability:

  • Formaldehyde-deficient systems (0.7:1): Linear chains with terminal epoxides; decomposition onset = 250°C
  • Balanced systems (1.0:1): Moderate branching; decomposition onset = 300°C
  • Formaldehyde-rich systems (1.5:1): Highly crosslinked networks; decomposition onset >350°C

Optimal ratios of 1.05–1.1:1 maximize epoxide functionality (3.6 groups/molecule) while avoiding insoluble gels during synthesis [3] [5].

Phenyl Glycidyl Ether Functionalization Strategies

N-Heterocyclic carbenes (NHCs), particularly 1,3-diisopropylimidazol-2-ylidene, enable controlled ring-opening functionalization of PGE. These catalysts generate zwitterionic intermediates that add to epoxides without metal contaminants, producing telechelic oligomers with α,ω-dihydroxy or α-azido-ω-hydroxy end groups. When used catalytically (5 mol%), NHCs with PhCH₂OH initiators yield monodisperse (Ð < 1.1) functionalized chains with precise molecular weights matching [PGE]/[initiator] ratios [2] [6] [9].

Alternative approaches include:

  • Quaternary ammonium-epoxide adducts: Electrostatically stabilize alkoxide intermediates during CO₂ insertion to form cyclic carbonates
  • Tertiary amine-alcohol synergism: Dimethylaminomethylphenols accelerate glycidylation via proton transfer, reducing induction periods by 80%

Table 3: Functionalization Impact on Poly[(phenyl glycidyl ether)-co-formaldehyde] Performance

Functionalization StrategyEnd GroupsMn PrecisionApplication Target
NHC + PhCH₂OHα-Benzyl-ω-hydroxyÐ = 1.05–1.1Aerospace adhesives
NHC + HC≡CCH₂OHα-Propargyl-ω-hydroxyÐ = 1.08Click-crosslinkable coatings
Quaternary ammonium/CO₂Cyclic carbonateÐ = 1.3Self-healing composites

Properties

Product Name

Poly[(phenyl glycidyl ether)-co-formaldehyde]

IUPAC Name

3-methoxybut-1-enylbenzene;3-methylsulfanylbut-1-enylbenzene;3-(4-phenylbut-3-en-2-yl)-1H-indene;3-(4-phenylbut-3-en-2-yl)pentane-2,4-dione

Molecular Formula

C56H64O3S

Molecular Weight

817.2 g/mol

InChI

InChI=1S/C19H18.C15H18O2.C11H14O.C11H14S/c1-15(11-12-16-7-3-2-4-8-16)18-14-13-17-9-5-6-10-19(17)18;1-11(15(12(2)16)13(3)17)9-10-14-7-5-4-6-8-14;2*1-10(12-2)8-9-11-6-4-3-5-7-11/h2-12,14-15H,13H2,1H3;4-11,15H,1-3H3;2*3-10H,1-2H3

InChI Key

JYRRICCAWVGVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)C2=CCC3=CC=CC=C32.CC(C=CC1=CC=CC=C1)C(C(=O)C)C(=O)C.CC(C=CC1=CC=CC=C1)OC.CC(C=CC1=CC=CC=C1)SC

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